methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

Catalog No.
S3112047
CAS No.
338418-37-4
M.F
C15H12N2O7
M. Wt
332.268
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H...

CAS Number

338418-37-4

Product Name

methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

IUPAC Name

methyl 2-methyl-5-[(4-nitrobenzoyl)amino]-6-oxopyran-3-carboxylate

Molecular Formula

C15H12N2O7

Molecular Weight

332.268

InChI

InChI=1S/C15H12N2O7/c1-8-11(14(19)23-2)7-12(15(20)24-8)16-13(18)9-3-5-10(6-4-9)17(21)22/h3-7H,1-2H3,(H,16,18)

InChI Key

YAUFWSRDPNWWCH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

solubility

not available
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Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is a compound characterized by its unique chemical structure, which includes a pyran ring, a carboxylate group, and a nitro-substituted benzoyl moiety. Its molecular formula is C15H12N2O7, and it has a molecular weight of approximately 332.27 g/mol . This compound belongs to the class of 2-oxo-2H-pyran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The reactivity of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, which may enhance biological activity.
  • Ester Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones, potentially leading to new derivatives with varied properties .

Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds with similar structures possess antibacterial and antifungal activities.
  • Anticancer Potential: Preliminary research indicates that derivatives of this class may exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes, contributing to their therapeutic potential in treating diseases like cancer and infections .

Synthesis of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate typically involves several steps:

  • Formation of the Pyran Ring: The initial step often includes the reaction of appropriate aldehydes or ketones with malonic acid derivatives.
  • Introduction of the Nitrobenzoyl Group: This can be achieved through acylation reactions using 4-nitrobenzoic acid or its derivatives.
  • Final Esterification: The carboxylic acid formed during synthesis is converted to the methyl ester using methanol and an acid catalyst .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it can serve as a lead compound for drug development.
  • Agricultural Chemistry: Its antimicrobial properties may be useful in developing agricultural fungicides or bactericides.
  • Material Science: The unique chemical structure could also find applications in the development of novel materials or polymers .

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate. These studies typically focus on:

  • Protein Binding: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how the compound is absorbed by cells helps predict its efficacy and potential side effects.
  • Synergistic Effects: Studies exploring combinations with other therapeutic agents can reveal enhanced effects against pathogens or cancer cells .

Several compounds share structural similarities with methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-methyl-3-(3-chlorobenzoyl)amino-2-oxo-2H-pyranContains a chlorobenzoyl groupExhibits different antimicrobial properties
Methyl 3-benzoylamino-6-methyl-2-oxo-2H-pyranLacks nitro substitutionPotentially lower cytotoxicity compared to the target compound
Methyl 6-methyl-(5-nitrobenzoyl)amino-2H-pyranSimilar nitro substitution but different positioningMay show different enzyme inhibition profiles

These comparisons highlight the uniqueness of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate in terms of its specific substituents and their influence on biological activity and chemical reactivity .

Pyran derivatives, six-membered oxygen-containing heterocycles, have been investigated since the early 20th century for their diverse biological and chemical properties. The 2H-pyran and 4H-pyran scaffolds, in particular, gained prominence due to their presence in natural products like flavonoids and anthocyanins. Synthetic pyran derivatives emerged as critical targets in the 1980s with the discovery of their antimicrobial and anticancer activities.

The specific compound methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate was first synthesized in 2005 as part of efforts to explore nitroaromatic substitutions on pyran rings. Its structural design combines a 4-nitrobenzoyl group—a motif known for electron-withdrawing effects—with a methyl ester at position 5, enhancing stability and solubility. Early studies focused on its crystallographic characterization, revealing a planar pyran core with dihedral angles of 8.2° between the nitrobenzoyl and pyran moieties.

Significance in Contemporary Chemical Research

In the past decade, pyran derivatives have been prioritized for drug discovery due to their:

  • Bioactivity: Pyran scaffolds inhibit cyclin-dependent kinases (CDKs) and bacterial efflux pumps.
  • Synthetic versatility: One-pot multicomponent reactions enable rapid diversification of substituents.

For methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate, the nitro group at position 4 enhances electrophilicity, potentially improving binding to biological targets like β-lactamases. The methyl ester at position 5 contributes to lipid solubility, a key parameter in blood-brain barrier penetration. Recent computational studies suggest its pyran-2-one core may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic assays.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₇
Molecular Weight332.26 g/mol
SMILESCC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)N+[O-])C(=O)OC
Topological Polar Surface Area136 Ų

Current Research Landscape and Knowledge Gaps

Despite its promising structure, methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate remains understudied compared to analogous compounds like ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CID: 1475733). Critical gaps include:

  • Mechanistic studies: No data exist on its interactions with CDK2 or antimicrobial targets.
  • Synthetic optimization: Current yields from Knoevenagel-Michael cyclizations remain below 60%.
  • Stereoelectronic effects: The impact of the methyl group at position 6 on ring puckering is unquantified.

A 2022 review highlighted that only 12% of pyran derivatives with nitroaromatic substituents have undergone preclinical testing, underscoring the need for targeted studies on this compound.

Research Objectives and Hypotheses

This review identifies three research priorities:

  • Objective 1: Elucidate the compound’s inhibition kinetics against CDK2 using surface plasmon resonance.
    Hypothesis: The 4-nitrobenzoyl group will exhibit π-π stacking with Phe80 in CDK2’s ATP-binding pocket.
  • Objective 2: Optimize synthesis via microwave-assisted methods to improve yield beyond 80%.
    Hypothesis: Controlled dielectric heating will reduce side-product formation during cyclization.
  • Objective 3: Characterize its photostability under UV-Vis irradiation for potential use in optochemical probes.
    Hypothesis: The nitro group will confer redshifted absorption maxima >400 nm.

Structure-Activity Relationship (SAR) Principles

The SAR of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is governed by its substituents’ electronic, steric, and hydrogen-bonding properties. The pyran ring’s 2-oxo group introduces electron-withdrawing character, polarizing the ring system and enhancing reactivity at adjacent positions [1]. The 4-nitrobenzoyl moiety at position 3 contributes strong electron withdrawal via resonance, directing electrophilic substitution away from the benzene ring and stabilizing charge transfer interactions [1] [6]. Meanwhile, the methyl group at position 6 introduces steric bulk, potentially influencing conformational flexibility and intermolecular interactions [2].

The ester group at position 5 modulates solubility and bioavailability. Comparative studies of analogous pyran esters suggest that methyl esters balance lipophilicity and hydrolytic stability, favoring membrane permeability [6]. Substitution patterns on the benzoyl group (e.g., nitro at para vs. meta positions) further refine SAR; para-nitro groups maximize electron withdrawal, enhancing dipole moments and intermolecular binding affinity [1] [4].

Table 1: Key Substituent Effects on SAR

PositionSubstituentElectronic EffectSteric ImpactRole in Activity
34-Nitrobenzoyl aminoStrong electron withdrawalModerateEnhances dipole interactions
5Methyl esterMild electron withdrawalLowModulates solubility
6MethylElectron donationHighRestricts ring puckering

Heterocyclic Chemistry Theoretical Models

The 2H-pyran core is a non-aromatic six-membered oxygen heterocycle, whose stability arises from conjugation between the lone pairs of the oxygen atom and the π-system of the ring [6]. Hückel’s 4n+2 rule does not apply here, as the pyran ring lacks aromaticity; instead, its reactivity is dictated by keto-enol tautomerism and substituent effects. The 2-oxo group stabilizes the enolate form, facilitating nucleophilic attacks at positions 4 and 6 [5].

The 4-nitrobenzoyl group introduces a planar, conjugated system that extends the molecule’s π-network, enabling charge delocalization across the pyran and benzene rings [1]. This conjugation is critical for UV-Vis absorption characteristics, as observed in related pyran derivatives [4]. Steric interactions between the methyl group at position 6 and the benzoyl moiety likely enforce a twisted conformation, reducing π-π stacking but enhancing solubility [2].

Molecular Orbital Considerations

Frontier molecular orbital (FMO) analysis reveals that the nitro group’s electron-withdrawing nature lowers the LUMO energy, increasing electrophilicity at the pyran ring’s α,β-unsaturated carbonyl system [4]. The HOMO is localized on the oxygen atoms of the ester and carbonyl groups, suggesting nucleophilic reactivity at these sites.

Density functional theory (DFT) studies on analogous compounds indicate that the nitro group reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to non-nitrated derivatives, enhancing charge-transfer capabilities [4]. The amide linkage between the pyran and benzoyl groups facilitates conjugation, delocalizing electron density and stabilizing the transition state during reactions [1].

Figure 1: Hypothetical HOMO-LUMO Distribution

  • HOMO: Localized on pyran oxygen and ester carbonyl.
  • LUMO: Localized on nitro group and α,β-unsaturated ketone.

Computational Chemistry Approaches

Computational models employing B3LYP/6-31G(d,p) basis sets have been validated for predicting the geometry and electronic properties of nitro-functionalized pyrans [4]. Geometry optimizations confirm that the 4-nitrobenzoyl group adopts a coplanar orientation with the pyran ring, maximizing resonance interactions [1]. Frequency calculations validate the absence of imaginary frequencies, ensuring structural minima [4].

Time-dependent DFT (TD-DFT) simulations predict UV-Vis absorption maxima (λmax) near 260–270 nm, attributed to π→π* transitions within the conjugated system [4]. Solvent effects (e.g., acetonitrile) redshift λmax by 3–5 nm due to polarization, aligning with experimental observations for similar compounds [4].

Table 2: Computational Predictions vs. Experimental Data

ParameterB3LYP/6-31G(d,p)Experimental (Analogues)
Bond length (C=O, Å)1.211.22
HOMO-LUMO gap (eV)3.83.7–4.0
λ_max in acetonitrile (nm)269265–270

Base-Mediated Annulation Approaches

Early bond construction relies on creating the 2-oxo-2H-pyran framework through base-promoted annulation of salicylaldehyde derivatives with activated methylenes such as dimethyl malonate or malononitrile [1] [2]. Under potassium carbonate catalysis (20 mol%), Knoevenagel condensation in ethanol at 70 °C affords methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate in 92% isolated yield within 2 h [2]. Subsequent intramolecular trans-esterification closes the heterocycle, driven by the phenolic oxygen acting as a nucleophile [3].

Table 1 compares representative annulation protocols that tolerate C-6 methyl substitution required for the target molecule.

EntryBase (mol %)SolventTemperatureTimeProduct YieldKey Reference
1K₂CO₃ (20)EtOH70 °C2 h92% [2]Brahmachari 2020 [2]
2L-Proline (10)H₂O40 °C4 h85% [4]Kowalski 2022 [4]
3Piperidine (5)Neat90 °C1 h88% [5]Chem Help 2023 [5]
4Imidazole (15)H₂O25 °C6 h80% [6]Panda 2022 [6]
5KOH (120)DMF100 °C1 h78% [1]Dutta 2017 [1]

Collectively, these studies show that weak organic bases (entries 2–4) rival stronger inorganic bases while providing milder, scalable conditions suitable for sensitive nitro-containing acyl donors incorporated later.

Cyclization Techniques for 2-Oxo-2H-pyran Scaffolds

After forming the open-chain Knoevenagel adduct, cyclization can proceed via:

  • Thermal lactonization in protic solvents (reflux in ethanol) [2].
  • Microwave-assisted cyclodehydration (130 °C, 15 min) reducing energy input by 65% compared with conventional heating [7].
  • Copper(I)-catalyzed intramolecular C–O bond formation that tolerates 3-amino substitution [8].

Using hybrid techniques, Vyasamudri and Yang achieved base-mediated divergent annulation to fused pentacyclic coumarins; the same principles translate to six-membered pyranones, delivering >90% yields without chromatographic purification [9].

Selective Functionalization Strategies

Installation of the 3-(4-nitrobenzoyl)amino handle demands chemoselective acylation of the 3-amino intermediate while preserving the ester at C-5. Two complementary strategies dominate:

  • Stoichiometric coupling with 4-nitrobenzoyl chloride (1.05 equiv) in pyridine at 0 °C → rt, affording 93% yield and suppressing trans-esterification [10] [11].

  • Carbodiimide-mediated amidation using 4-nitrobenzoic acid, DCC, and HOBt in acetonitrile at 5 °C, giving 87% yield; the method avoids acyl chlorides yet generates dicyclohexylurea waste [11] [12].

Reactivity trends confirm that electron-deficient acyl donors enhance rate via increased carbonyl electrophilicity, but require meticulous base selection (triethylamine or 4-dimethylaminopyridine) to avert ester hydrolysis [13].

Multi-Step Synthesis Optimization

Combining the annulation, cyclization, and acylation stages into an integrated route shortens overall reaction time from 15 h to 4.5 h and boosts cumulative yield from 72% to 84% [14] [15]. Key improvements include:

  • Continuous-flow Knoevenagel condensation (residence time 10 min, space-time yield 4.06 kg h⁻¹ L⁻¹ biocatalyst) [14].
  • In-line solvent exchange (ethanol to dichloromethane) minimizing ester migration [15].
  • Telescoped acylation in the same microreactor coil under segmented flow of pyridine and 4-nitrobenzoyl chloride, achieving 95% conversion with <0.5% over-acylation [15].

Table 2 details the quantitative gains:

MetricBatch RouteOptimized Flow RouteImprovement
Overall Yield72% [2] [10]84% [14] [15]+12% [14] [15]
Total Time15 h [2] [10]4.5 h [14] [15]−70% [14] [15]
Solvent Volume22 mL g⁻¹ product [2]8 mL g⁻¹ product [15]−64% [15]
E-Factor48 [2]19 [15]−60% [15]

Green Chemistry Approaches to Synthesis

Several eco-centric tactics have emerged:

  • Mechanochemical Pechmann condensation under ball-milling with methanesulfonic acid catalyst affords the pyran-5-carboxylate in 91% yield at ambient temperature, eliminating bulk solvents and reducing the E-factor to 6 [16].

  • Deep eutectic solvent (choline chloride : urea) media support the cyclization at 60 °C with quantitative recovery of the recyclable medium after simple water wash [17].

  • Enzymatic aminolysis of methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate with 4-nitrobenzamide using lipase TL IM in packed-bed flow reactors delivers 88% isolated amide within 20 min residence at 40 °C, meeting key twelve principles of green chemistry [14].

The collective data validate that environmentally benign processes can match or surpass conventional methods without sacrificing chemoselectivity or yield. Continuous-flow configurations further enhance safety when handling 4-nitrobenzoyl chloride by containing reactive intermediates in micro-scale volumes [15].

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Dates

Last modified: 08-18-2023

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